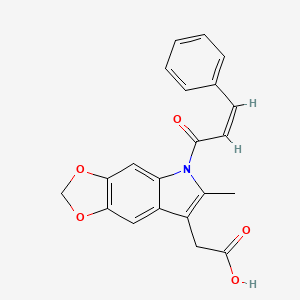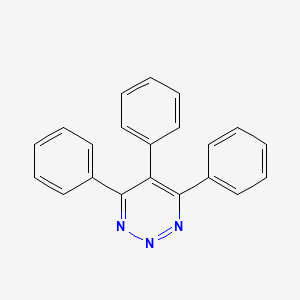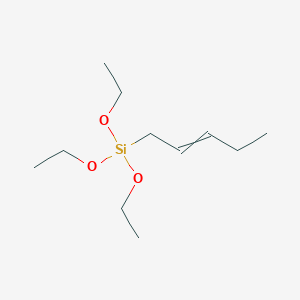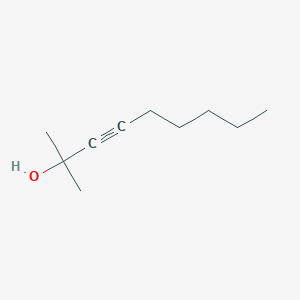
2-Methylnon-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnon-3-yn-2-ol is an organic compound with the molecular formula C10H18O. It is classified as an alkynyl alcohol due to the presence of both a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C). This compound is a colorless liquid and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnon-3-yn-2-ol can be synthesized through various methods. One common approach involves the condensation of acetylene with a suitable ketone under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetylene and a ketone, with catalysts such as Lewis acids to promote the reaction. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylnon-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-Methylnon-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylnon-3-yn-2-ol involves its reactivity due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding, making the compound a good candidate for various chemical reactions. The triple bond provides a site for addition reactions, allowing the compound to undergo transformations that are crucial in synthetic chemistry.
Comparison with Similar Compounds
2-Methylbut-3-yn-2-ol: Another alkynyl alcohol with similar reactivity but a different carbon chain length.
3-Methylnon-1-yn-3-ol: A compound with a similar structure but different positioning of the hydroxyl group.
Uniqueness: 2-Methylnon-3-yn-2-ol is unique due to its specific carbon chain length and the positioning of the hydroxyl group, which influences its reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
41746-21-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methylnon-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-9-10(2,3)11/h11H,4-7H2,1-3H3 |
InChI Key |
XKVZJNDWNWCHOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



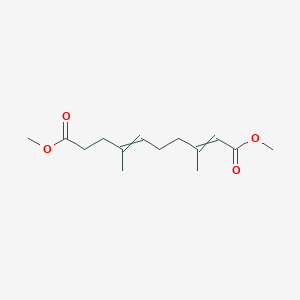
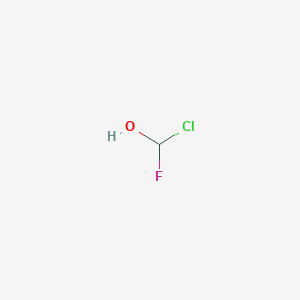
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)

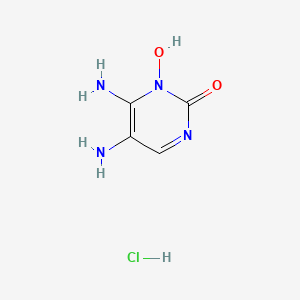
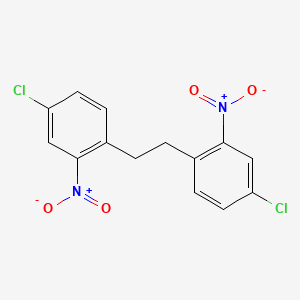
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
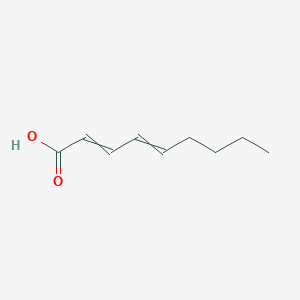
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

